(R)-Oxepan-4-ol
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Overview
Description
®-Oxepan-4-ol is a chiral compound belonging to the class of oxepanes, which are seven-membered cyclic ethers. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of the oxepane ring. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Oxepan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst to form the oxepane ring. Another approach involves the use of epoxide ring-opening reactions followed by cyclization.
Industrial Production Methods: In an industrial setting, the production of ®-Oxepan-4-ol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as Grubbs’ catalyst are often employed in the RCM process, while other methods may utilize acid or base catalysis for the ring-opening and cyclization steps.
Chemical Reactions Analysis
Types of Reactions: ®-Oxepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or ethers.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of oxepane, such as ketones, aldehydes, and substituted ethers.
Scientific Research Applications
®-Oxepan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: ®-Oxepan-4-ol is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Oxepan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds and facilitating the binding to active sites. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
(S)-Oxepan-4-ol: The enantiomer of ®-Oxepan-4-ol with a different three-dimensional arrangement.
Tetrahydropyran-4-ol: A six-membered cyclic ether with similar functional groups.
1,4-Dioxane: A six-membered cyclic ether with two oxygen atoms in the ring.
Uniqueness: ®-Oxepan-4-ol is unique due to its seven-membered ring structure and specific ®-configuration, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(4R)-oxepan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKOKYISGWZPQ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CCOC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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